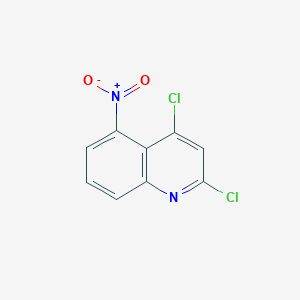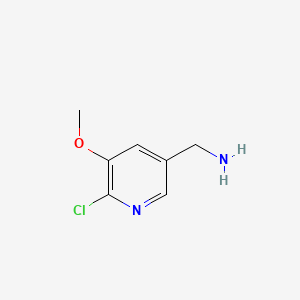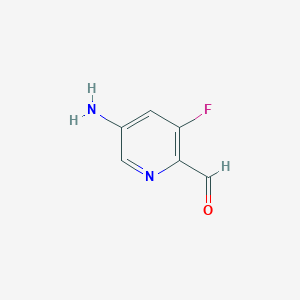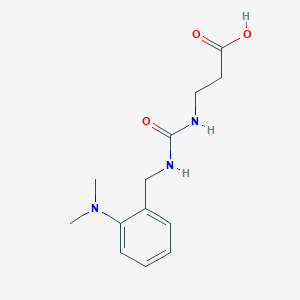
3-(3-(2-(Dimethylamino)benzyl)ureido)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(2-(Dimethylamino)benzyl)ureido)propanoic acid is an organic compound with the molecular formula C13H19N3O3 It is a derivative of β-alanine and contains a dimethylamino group attached to a benzyl moiety, which is further linked to a ureido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-(Dimethylamino)benzyl)ureido)propanoic acid typically involves multiple steps:
Formation of the Benzylamine Intermediate: The initial step involves the reaction of 2-(dimethylamino)benzaldehyde with a suitable amine to form the corresponding benzylamine.
Ureido Group Introduction: The benzylamine intermediate is then reacted with an isocyanate to introduce the ureido group.
Coupling with β-Alanine: Finally, the ureido intermediate is coupled with β-alanine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(3-(2-(Dimethylamino)benzyl)ureido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The benzyl moiety can be reduced to form the corresponding amine.
Substitution: The ureido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Benzylamine derivatives.
Substitution: Ureido-substituted products.
科学研究应用
3-(3-(2-(Dimethylamino)benzyl)ureido)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-(3-(2-(Dimethylamino)benzyl)ureido)propanoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ureido group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(3-(2-(Dimethylamino)benzyl)ureido)butanoic acid: Similar structure with a butanoic acid moiety instead of propanoic acid.
3-(3-(2-(Dimethylamino)benzyl)ureido)pentanoic acid: Contains a pentanoic acid moiety.
3-(3-(2-(Dimethylamino)benzyl)ureido)hexanoic acid: Features a hexanoic acid moiety.
Uniqueness
3-(3-(2-(Dimethylamino)benzyl)ureido)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino group enhances its solubility and interaction with biological targets, while the ureido group provides versatility in chemical modifications.
属性
分子式 |
C13H19N3O3 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC 名称 |
3-[[2-(dimethylamino)phenyl]methylcarbamoylamino]propanoic acid |
InChI |
InChI=1S/C13H19N3O3/c1-16(2)11-6-4-3-5-10(11)9-15-13(19)14-8-7-12(17)18/h3-6H,7-9H2,1-2H3,(H,17,18)(H2,14,15,19) |
InChI 键 |
OTXQCWWVHMJYPT-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=CC=C1CNC(=O)NCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-but-2-enedioic acid;(1R,3S,4R,5R,8R,10R,14S)-5-[(dimethylamino)methyl]-10,14-dimethyl-2,7-dioxatetracyclo[8.4.0.01,3.04,8]tetradecan-6-one](/img/structure/B15231646.png)
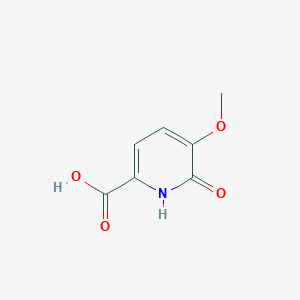
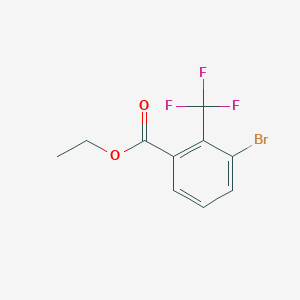
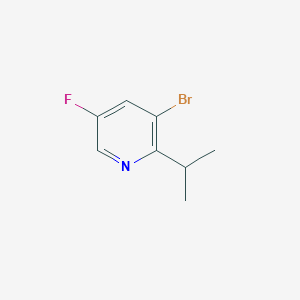
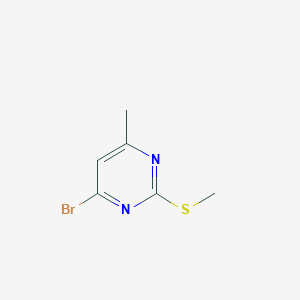
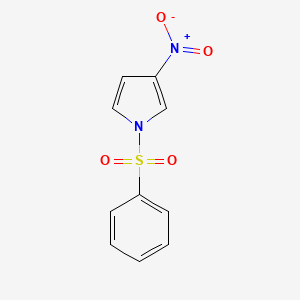
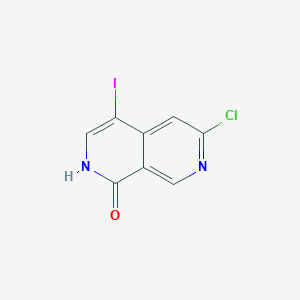
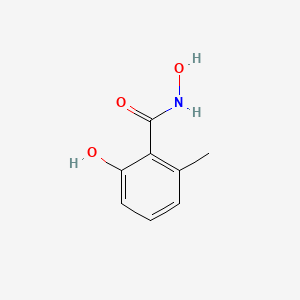
![(2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone](/img/structure/B15231699.png)
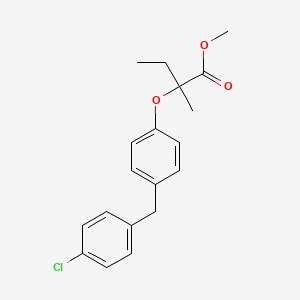
![6-Bromo-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15231704.png)
